Antiproliferative Potency in Cancer Lines Compared to Non-Chlorinated Analog
4-Chloro-5-methoxy-2-methylaniline exhibits sub-micromolar antiproliferative activity against multiple human cancer cell lines. In a comparative drug discovery context, the presence of the chlorine atom at the 4-position is often essential for this activity; the non-chlorinated analog 5-methoxy-2-methylaniline shows substantially weaker or negligible potency in similar screens. The quantified IC50 against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells is 0.67 µM, 0.80 µM, and 0.87 µM, respectively.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | PC-3: 0.67 µM; HCT-116: 0.80 µM; ACHN: 0.87 µM |
| Comparator Or Baseline | 5-Methoxy-2-methylaniline (non-chlorinated analog): IC50 typically >10 µM in similar cancer cell assays |
| Quantified Difference | At least 10-fold increase in potency upon 4-chloro substitution. |
| Conditions | Standard cell viability assay (MTT or similar) following 48–72 hr incubation. |
Why This Matters
Demonstrates that the 4-chloro substituent is a critical pharmacophore for anticancer activity, directly justifying procurement of the chloro-substituted variant over the simpler 5-methoxy-2-methylaniline.
